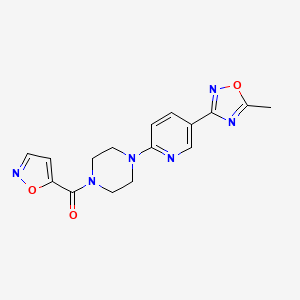

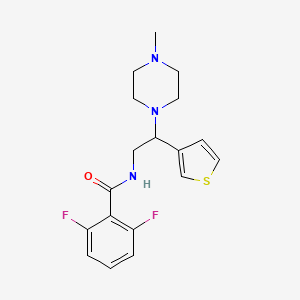

![molecular formula C21H21N3O B2991192 N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide CAS No. 2034432-59-0](/img/structure/B2991192.png)

N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a bipyridinyl group, a tolyl group, and a propanamide group. The bipyridinyl group consists of two pyridine rings connected by a single bond. The tolyl group is a type of aryl group derived from toluene . The propanamide group is a type of amide group derived from propanoic acid .

Molecular Structure Analysis

The structure of the compound can be inferred from its name. It likely has a bipyridinyl group connected to a propanamide group through a methylene (-CH2-) bridge, and the propanamide is substituted with an o-tolyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the interactions between its functional groups. Bipyridines typically have high melting points and are often used as ligands in coordination chemistry . Tolyl groups and propanamides have properties typical of aromatic compounds and amides, respectively .Wissenschaftliche Forschungsanwendungen

Electrolyte Additive in Dye-Sensitized Solar Cells

2,2′-bipyridine derivatives have been introduced as novel electrolyte additives in dye-sensitized solar cells (DSCs), offering a potential alternative to traditional additives like 4-tert-butylpyridine. These compounds contribute to the thermal stability and efficiency of DSCs, enhancing the performance and longevity of the solar cells under various operational conditions (Nguyen et al., 2018).

Surface Derivatization for Improved Adhesion

N-substituted pyrrole compounds have been synthesized for the surface derivatization of electrodes, aiming to promote the adhesion of conductive polymers like polypyrrole to semiconductor surfaces. This application is crucial in the development of more durable and efficient photoanodes, potentially benefiting various electrochemical devices (Simon et al., 1982).

Electrocatalytic Synthesis of Hydrogen Peroxide

Mesoporous nitrogen-doped carbon materials, derived from similar nitrogen-containing compounds, have shown promise as metal-free catalysts for the electrochemical synthesis of hydrogen peroxide. This application suggests a pathway towards more sustainable and cost-effective production methods for hydrogen peroxide, leveraging the catalytic properties of nitrogen-doped carbon materials (Fellinger et al., 2012).

Synthesis and Characterization for Enhanced Performance

The synthesis and characterization of N-substituted bipyridine derivatives for various applications, including the promotion of adhesion between conductive films and substrates, highlight the versatility and potential of these compounds in improving the performance and stability of electronic and photoelectronic devices (Simon et al., 1982).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-(2-methylphenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c1-16-5-2-3-6-17(16)8-9-20(25)24-15-19-7-4-12-23-21(19)18-10-13-22-14-11-18/h2-7,10-14H,8-9,15H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJAGIKOJVJGKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(2,5-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2991109.png)

![1-{[1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2991113.png)

![1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2991118.png)

![[3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol](/img/structure/B2991122.png)

![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B2991123.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2991131.png)